molecular formula C8H8N2O3 B1330845 6-Acetamidonicotinic acid CAS No. 21550-48-1

6-Acetamidonicotinic acid

Cat. No.: B1330845
CAS No.: 21550-48-1
M. Wt: 180.16 g/mol
InChI Key: RXSLHYTZMIUANX-UHFFFAOYSA-N
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Description

6-Acetamidonicotinic acid is a chemical building block based on the pyridinecarboxylic acid structure, which is the core of nicotinic acid (Vitamin B3) and its various derivatives . As a functionalized nicotinic acid analog, it is designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Research Applications and Value: The primary value of this compound lies in its potential as a versatile synthetic intermediate. The presence of both a carboxylic acid and an acetamido group on the pyridine ring provides two distinct sites for chemical modification, allowing researchers to create a diverse array of complex molecules. Its structure is related to 6-aminonicotinic acid, a scaffold that has been explored in the synthesis of novel agonists for neurological targets like the GABA A receptor . Furthermore, similar fluorinated analogs, such as 6-fluoronicotinic acid, are employed in the synthesis of active pharmaceutical ingredients and as precursors for positron emission tomography (PET) tracers, highlighting the utility of substituted nicotinic acids in developing diagnostic and therapeutic agents . Researchers may investigate this compound for the synthesis of potential enzyme inhibitors, given the established role of nicotinic acid in biological systems. Nicotinic acid itself is a precursor to the essential cofactors NAD+ and NADP+, which are involved in numerous cellular processes, including DNA repair and cell metabolism . The structural features of this compound make it a candidate for creating novel molecules that could modulate these and other biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSLHYTZMIUANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329364
Record name 6-Acetamidonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21550-48-1
Record name 6-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Acetylamino)nicotinic acid
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Synthetic Methodologies and Chemical Transformations of 6 Acetamidonic Acid

Established Synthetic Routes to 6-Acetamidonicotinic Acid

The preparation of this compound and its isomers can be achieved through several synthetic pathways, primarily involving the modification of corresponding aminonicotinic acids.

A primary and straightforward method for the synthesis of this compound is the acetylation of its precursor, 6-aminonicotinic acid. This reaction is typically accomplished by treating the amino acid with acetic anhydride (B1165640). The amino group on the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the corresponding acetamido group. This method is analogous to the well-established synthesis of its isomer, 5-acetamidonicotinic acid, from 5-aminonicotinic acid. nih.gov The reaction conditions, such as solvent and the potential use of a base like pyridine to scavenge the acetic acid byproduct, can be optimized to improve yield and purity.

In the broader class of acetamidonicotinic acids, synthetic strategies involving hydrolysis and cyclodehydration are employed to create related heterocyclic systems. For instance, a 2-acetamidonicotinic acid derivative has been synthesized through a two-step process. epa.hu This involved the initial hydrolysis of a complex pyridopyrimidine precursor using concentrated sulfuric acid, followed by a reaction with acetyl chloride to yield the 2-acetamidonicotinic acid derivative. epa.hu This intermediate subsequently underwent cyclodehydration upon treatment with acetic anhydride to form a fused pyrido[2,3-d] nih.govCurrent time information in Bangalore, IN.oxazinone system. epa.hu While this specific example pertains to the 2-acetamido isomer, it illustrates a relevant synthetic transformation within this compound class.

The synthesis of isomers, such as 5-acetamidonicotinic acid, is well-documented. The most common pathway involves the direct acetylation of 5-aminonicotinic acid. nih.govsmolecule.com In this reaction, 5-aminonicotinic acid is treated with acetic anhydride, often using pyridine as both the solvent and a base. smolecule.com This straightforward approach has been refined to enhance both the yield and purity of the final product. smolecule.com 5-Aminonicotinic acid itself is a commercially available starting material used in the synthesis of various coordination polymers and biologically active agents. chemicalbook.com

Table 1: Synthesis of Acetamidonicotinic Acid Isomers

Precursor Reagent Product Reference
6-Aminonicotinic Acid Acetic Anhydride This compound nih.gov

Derivatization Strategies for this compound

The carboxylic acid and acetamido groups of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid moiety of this compound can be readily converted into various esters. The synthesis of Methyl 6-acetamidonicotinate (CAS No. 98953-23-2) serves as a representative example. bldpharm.com This transformation can be achieved through standard esterification procedures, such as reacting this compound with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Alternatively, the ester can be prepared by first synthesizing the ester of the amino precursor, followed by acetylation. For example, Methyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid by reacting it with methanol and aqueous hydrogen chloride. georganics.sk The resulting amino ester can then be acetylated using acetic anhydride to yield Methyl 6-acetamidonicotinate.

Table 2: Properties of Methyl 6-Acetamidonicotinate

Property Value
Compound Name Methyl 6-acetamidonicotinate
CAS Number 98953-23-2
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol

| Storage | Sealed in dry, 2-8°C |

Data sourced from BLD Pharm. bldpharm.com

The carboxylic acid group of this compound is a key functional handle for the synthesis of a wide array of amide derivatives. The formation of an amide bond requires the activation of the carboxylic acid. chemistrysteps.com This is because a direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com

To facilitate amide bond formation under mild conditions, various coupling reagents are employed. chemistrysteps.comnih.gov Common and effective reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used. nih.gov The general procedure involves activating the carboxylic acid of this compound with the coupling reagent system, followed by the addition of the desired primary or secondary amine to form the corresponding amide derivative. This strategy is highly versatile for creating libraries of functionalized amide compounds. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
6-Aminonicotinic acid
Acetic anhydride
5-Acetamidonicotinic acid
5-Aminonicotinic acid
Methyl 6-acetamidonicotinate
Pyridine
Sulfuric acid
Acetyl chloride
Pyrido[2,3-d] nih.govCurrent time information in Bangalore, IN.oxazinone
Methanol
Methyl 6-aminonicotinate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
4-Dimethylaminopyridine (DMAP)

Introduction of Halogenated Acetamido Groups (e.g., 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester)

The introduction of halogenated acetamido groups, such as the trifluoroacetamido moiety, onto the nicotinic acid scaffold is a key transformation for creating derivatives with altered electronic properties and potential biological activities. The synthesis of a representative compound, 6-(2,2,2-trifluoro-acetylamino)-nicotinic acid methyl ester, would typically proceed from its 6-amino precursor, methyl 6-aminonicotinate.

The primary synthetic strategy involves the acylation of the amino group. This can be achieved by reacting methyl 6-aminonicotinate with a suitable trifluoroacetylating agent. Common reagents for this purpose include trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is generally performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (trifluoroacetic acid or hydrochloric acid) generated during the reaction. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid side reactions. The electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetyl group a stable and valuable functional handle for further synthetic manipulations or for modulating the compound's physicochemical properties.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers powerful tools for the derivatization of heterocyclic compounds like this compound. Catalytic methods, in particular, provide efficient and selective routes to a wide array of analogs.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netrsc.org These reactions have found extensive application in the synthesis of pharmaceuticals and other complex molecules. researchgate.net For derivatives of this compound, these methods are invaluable for introducing a diverse range of substituents onto the pyridine ring.

The general approach requires a halogenated precursor, for example, a bromo- or chloro-substituted this compound ester. This precursor can then be coupled with various partners using a palladium catalyst. The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Specialized phosphine (B1218219) ligands are often crucial for the success and efficiency of these reactions. libretexts.org

Below is a table summarizing prominent palladium-catalyzed reactions applicable for derivatization.

Reaction Name Coupling Partners Bond Formed Description
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Organoboron CompoundC(sp²)–C(sp²)A versatile method for creating biaryl structures or introducing alkyl groups. Organoboronic acids are notable for their stability to air and moisture. uwindsor.ca
Sonogashira Coupling Aryl/Vinyl Halide + Terminal AlkyneC(sp²)–C(sp)Used to install alkynyl groups, which are important building blocks in pharmaceuticals and materials science. researchgate.net
Buchwald-Hartwig Amination Aryl Halide + AmineC(sp²)–NA premier method for forming aryl-amine bonds, which are common motifs in drug candidates. libretexts.orgnih.gov
Stille Coupling Aryl Halide + Organotin CompoundC(sp²)–C(sp²)A robust reaction that tolerates a wide variety of functional groups. libretexts.org

Chemoenzymatic Synthesis of Analogs

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry to construct complex molecules. worktribe.comnih.gov This approach leverages enzymes to perform specific transformations, such as stereoselective reactions, that are often difficult to achieve with conventional chemical methods. nih.gov The use of enzymes can lead to higher yields, fewer side products, and milder reaction conditions. nih.gov

While specific chemoenzymatic routes for this compound are not widely documented, the principles can be readily applied to generate novel analogs. For instance, an enzyme like a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester derivative of this compound, allowing for the separation of enantiomers. Similarly, oxidoreductase enzymes could introduce hydroxyl groups at specific positions on an alkyl substituent. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single vessel, represents a frontier in synthesizing complex drug analogs efficiently. worktribe.com

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and controlling product outcomes.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves identifying all elementary steps, including the formation of any intermediates and transition states, that lead from reactants to products. nih.gov For reactions involving this compound, such as its synthesis or derivatization, several techniques are employed.

A common starting point is the analysis of the reaction mixture over time using methods like liquid chromatography-mass spectrometry (LC-MS) to identify potential intermediates and byproducts. nih.gov For example, in the synthesis of nicotinic acid derivatives by oxidation, competing side reactions can lead to the formation of byproducts like dicarboxylic acids. environmentclearance.nic.in Isotope labeling studies, where an atom in a reactant is replaced by its heavier isotope (e.g., ¹³C or ¹⁸O), can be used to trace the path of atoms throughout the reaction. nih.gov Computational chemistry and quantum mechanical calculations provide theoretical insights into the energies of different possible pathways and the structures of transient species, complementing experimental findings. rsc.orgrsc.org

Investigation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization are crucial for confirming a proposed reaction pathway. rsc.org Due to their often high reactivity and short lifetimes, specialized techniques are required for their study.

In palladium-catalyzed cross-coupling reactions, key intermediates are organopalladium species such as the Pd(II) complexes formed after oxidative addition. libretexts.org In enzymatic reactions, intermediates often involve the substrate covalently bound to the enzyme or held in the active site. For instance, non-heme iron enzymes, which catalyze a range of oxidative transformations, utilize a reactive ferryl (Fe(IV)=O) species as a key intermediate. nih.govnih.gov Techniques like mass spectrometry are exceptionally powerful for detecting and structurally characterizing these elusive intermediates. rsc.org Cryogenic methods, where the reaction is cooled to very low temperatures, can also be used to trap and stabilize intermediates, allowing for their analysis by spectroscopic methods.

Medicinal Chemistry and Pharmaceutical Research Applications of 6 Acetamidonic Acid

Role as a Synthetic Intermediate in Drug Discovery and Development

6-Acetamidonicotinic acid serves as a valuable synthetic intermediate in the creation of more elaborate heterocyclic systems for drug discovery. google.com Its structure, featuring a carboxylic acid group and an acetamido group on the pyridine (B92270) ring, offers reactive sites for chemical modification and elaboration. In one notable application, it is formed as an intermediate in a multi-step synthesis beginning with 6-aminonicotinic acid, which is treated with acetic anhydride (B1165640) in pyridine. google.com This intermediate is then utilized to construct fused ring systems with significant therapeutic potential. google.com The utility of such intermediates is central to the development of new chemical entities that can be optimized for specific biological targets.

Precursor for Therapeutically Relevant Derivatives

The primary value of this compound in medicinal chemistry lies in its role as a precursor for derivatives with potential therapeutic applications. Its scaffold is particularly suited for generating compounds that target key enzymes and signaling pathways implicated in various diseases.

A key application of this compound is in the synthesis of fused azolepyrimidine derivatives. google.com It serves as a key starting material for creating a class of compounds where an azole ring is fused to a pyrimidine (B1678525) ring, which itself is derived from the pyridine core of the acid. This specific class of heterocyclic compounds has been investigated for its ability to interact with important biological targets. google.comgoogle.com

The fused azolepyrimidine derivatives synthesized from this compound have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). google.comgoogle.com The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. frontiersin.orgresearchgate.net Its hyperactivation is a common feature in many human cancers and inflammatory diseases, making PI3Ks attractive targets for therapeutic intervention. frontiersin.orgnih.govnih.gov The development of small molecule inhibitors, such as those derived from this compound, represents a major focus in modern drug discovery. nih.govnih.gov

Research has demonstrated that the fused azolepyrimidine derivatives derived from this compound exhibit a notable selectivity for the gamma isoform of PI3K (PI3K-γ). google.comgoogle.com The class I PI3Ks comprise four isoforms (α, β, γ, δ), which have distinct roles in physiology and disease. mdpi.com While the α and β isoforms are broadly expressed, the γ and δ isoforms are found predominantly in leukocytes, where they play key roles in immune cell signaling. openrheumatologyjournal.com This isoform selectivity is a highly desirable characteristic in a drug candidate, as it can minimize off-target effects and lead to a better safety profile. cam.ac.uk

Application Overview: PI3K-γ Inhibition
Starting Material This compound
Synthesized Class Fused Azolepyrimidine Derivatives
Molecular Target Phosphotidylinositol-3-kinase (PI3K)
Target Specificity PI3K-γ (gamma) isoform selective inhibition google.comgoogle.com

The selective inhibition of PI3K-γ has significant therapeutic implications for a variety of diseases. google.com Because the PI3K-γ isoform is a key regulator of immune and inflammatory responses, its inhibitors are being investigated for the treatment of inflammatory and immunoregulatory disorders such as asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). google.comnih.govnih.gov Furthermore, PI3K-γ is implicated in the progression of certain cancers, often by modulating the tumor microenvironment. google.commdpi.com There is also evidence suggesting a role for PI3K-γ in regulating myocardial contractility, indicating that its inhibitors could be explored for heart-related disorders. google.comopenrheumatologyjournal.com

Another area of application for nicotinic acid derivatives, including compounds structurally related to this compound, is in the study of calcium (Ca²⁺) signaling. Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent Ca²⁺-mobilizing second messenger involved in numerous cellular processes. plos.orgmdpi.com To investigate the function of NAADP and its receptors, scientists synthesize NAADP analogs by modifying the nicotinic acid portion of the molecule. nih.govnih.gov This is often achieved through an enzyme-catalyzed pyridine base exchange reaction, where a substituted nicotinic acid is swapped into the NADP molecule. nih.govnih.gov Analogs featuring substitutions on the nicotinic acid ring are used as chemical probes to understand the structural requirements for receptor binding and activation. nih.gov This research is crucial for elucidating the role of NAADP-mediated signaling in health and disease, including in T-cell function and cardiac conditions. plos.orgmdpi.com

Research Application: NAADP Analogs
Target Molecule Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) nih.gov
Synthetic Strategy Enzyme-catalyzed base exchange of the nicotinamide (B372718) group of NADP with a substituted nicotinic acid derivative. nih.govnih.gov
Purpose To create chemical probes (analogs) for studying NAADP-mediated Ca²⁺ release and receptor binding. nih.gov
Relevance Elucidating the role of a fundamental Ca²⁺ signaling pathway in various cell types. plos.orgmdpi.com

Application in Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs

Design of NAADP Analogs with Modified Nicotinic Acid Moieties

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles. wikipedia.orgtmc.edu The unique structure of NAADP, particularly its nicotinic acid moiety, is crucial for its biological activity. nih.gov Consequently, the design and synthesis of NAADP analogs with modifications to this part of the molecule are a key strategy for developing chemical probes to study Ca²⁺ signaling pathways. nih.gov

Research into the structure-activity relationships of NAADP has shown that the nicotinic acid portion of the molecule can be chemically altered to produce new analogs. A primary method for this is a chemoenzymatic synthesis where an enzyme, such as Aplysia californica ADP-ribosyl cyclase, catalyzes a base-exchange reaction between NADP and a synthetic, modified pyridine base (the nicotinic acid derivative). nih.govnih.gov This approach has been instrumental in creating a variety of NAADP analogs that would be difficult to produce through purely synthetic chemistry. nih.gov

While specific research on the incorporation of a this compound moiety into NAADP is not extensively documented in current literature, substantial work has been done on analogs with substitutions at the 5-position of the nicotinic acid ring. nih.govnih.gov These studies have revealed that small substituents at the 5-position are well-tolerated, leading to the creation of potent agonists. nih.gov Among these, an analog featuring a 5-acetamido group has been successfully synthesized and studied, providing critical insights into the structural requirements of the NAADP receptor. nih.gov The synthesis of the precursor, 5-(3-acetamidopropyl)-nicotinic acid, has also been described, illustrating the chemical pathways to creating functionalized nicotinic acid derivatives for enzymatic incorporation into NAADP. nih.gov

Structure-Activity Relationship Studies of NAADP Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological function. For NAADP analogs, SAR studies define the importance of the charge, size, and location of functional groups for recognition by its receptor. nih.gov Key structural features required for activity include the 3-nicotinyl carboxylic acid, the 2'-phosphate on the ribose, and the 6-amino group on the adenine base. nih.govnih.gov

Studies on analogs with modified nicotinic acid moieties have yielded several key findings:

Substitution Position: Substitution at the 4-position of the nicotinic acid ring generally leads to a significant loss of agonist potency. nih.gov In contrast, small chemical groups at the 5-position are well-tolerated and can result in high-potency agonists. nih.govnih.gov

Nature of the Substituent: For the closely related 5-acetamido-NAADP analog, the presence of the acetamido group results in a slight loss of activity compared to the parent NAADP molecule. This is thought to be due to the increased steric bulk of the substituent. nih.gov Despite this, it remains a high-potency agonist. nih.gov

Charge: The pyridinium (B92312) moiety of NAADP must be a neutral zwitterion for receptor-mediated events to occur. Attaching charged groups to the nicotinic acid portion is associated with a loss of activity. nih.gov

The data for the 5-acetamido NAADP analog (referred to as compound 25 in the source literature) shows a 24.9-fold increase in the EC₅₀ value for Ca²⁺ release compared to NAADP, indicating reduced but still potent activity. nih.gov

Effects on Receptor-Mediated Ca²⁺ Release

The primary biological function of NAADP is to trigger the release of Ca²⁺ from intracellular stores, which are distinct from those regulated by other second messengers like inositol (B14025) trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). nih.govnih.gov The activity of NAADP analogs is typically assessed by measuring their ability to elicit Ca²⁺ release in a biological model, such as sea urchin egg homogenates, which are a well-established system for studying NAADP-mediated activity. nih.gov

In these assays, microsomes are loaded with a fluorescent Ca²⁺ indicator, and the change in fluorescence upon the addition of an NAADP analog indicates Ca²⁺ release. nih.gov The 5-acetamido-NAADP analog has been shown to be a full agonist, meaning it can trigger a maximal Ca²⁺ release response, albeit at a higher concentration than unmodified NAADP. nih.gov The potency of this analog is quantified by its EC₅₀ value, which is the concentration required to produce 50% of the maximal response.

Table 1: Biological Activity of 5-Acetamido-NAADP Analog

Compound EC₅₀ for Ca²⁺ Release (Fold increase vs. NAADP) Agonist Type
5-Acetamido-NAADP 24.9 Full Agonist

Data sourced from studies on sea urchin egg homogenates. nih.gov

This demonstrates that while the acetamido modification at the 5-position reduces the potency compared to the natural messenger, the fundamental ability to activate the receptor and cause Ca²⁺ release is retained. nih.gov

Pharmacological Profiling of this compound Derivatives

The pharmacological profile of a compound describes its effects and interactions within biological systems. While detailed profiling of this compound is limited, the methodologies for such characterization are well-established.

Enzyme Inhibition Studies

Enzyme inhibition assays are used to determine a compound's ability to block the activity of a specific enzyme. Such studies are crucial in drug discovery for targets like kinases, proteases, and metabolic enzymes. nih.gov For derivatives of nicotinic acid, potential targets could include enzymes involved in metabolic pathways or signaling cascades. For instance, studies on other nicotinic acid derivatives have investigated their potential to inhibit enzymes like α-amylase and α-glucosidase. fluorochem.co.uk A patent for fused azolepyrimidine derivatives, which mentions the use of this compound as a synthetic intermediate, identifies phosphoinositide 3-kinase (PI3K) as a therapeutic target. google.com

An enzyme inhibition study typically involves:

Incubating the target enzyme with the test compound at various concentrations.

Adding the enzyme's substrate to initiate the reaction.

Measuring the rate of product formation, often using a spectrophotometric or fluorometric method.

Calculating key parameters like the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

While specific IC₅₀ data for this compound derivatives against particular enzymes is not widely available in the cited literature, this methodology would be applied to screen it against panels of relevant enzymes to identify potential therapeutic activities.

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of a ligand (a molecule that binds to a receptor) for its target. nih.gov These assays quantify how strongly a compound binds to a receptor and can determine whether it competes with a known natural ligand. nih.gov They are a cornerstone of drug discovery and are used to screen compound libraries and characterize lead candidates. nih.gov

The most common format is a competitive binding assay, which involves:

A receptor preparation (e.g., from cell membranes).

A radiolabeled or fluorescently-tagged ligand with known affinity for the receptor.

The unlabeled test compound.

The assay measures the ability of the test compound to displace the labeled ligand from the receptor. The results are used to calculate the inhibition constant (Kᵢ) or the IC₅₀, which represents the concentration of the test compound that displaces 50% of the labeled ligand. nih.gov

For NAADP analogs like 5-acetamido-NAADP , competitive ligand binding assays using [³²P]NAADP have been performed. The 5-acetamido analog showed an IC₅₀ value for competitive binding that was 42.9 times higher than that of NAADP, confirming that it binds to the same site but with lower affinity, which correlates with its lower potency in Ca²⁺ release assays. nih.gov

Table 2: Receptor Binding Affinity of 5-Acetamido-NAADP Analog

Compound IC₅₀ for Competitive Binding (Fold increase vs. NAADP)
5-Acetamido-NAADP 42.9

Data sourced from studies on sea urchin microsomes. nih.gov

Considerations in Drug Design with this compound Scaffolds

The use of specific molecular frameworks, or scaffolds, is a central concept in modern drug design. "Privileged scaffolds" are molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for developing new drugs. nih.gov The pyridine ring, the core of nicotinic acid and its derivatives, is considered an attractive and privileged scaffold due to its presence in numerous natural products and FDA-approved drugs. nih.gov

When considering the this compound scaffold in drug design, several factors must be taken into account:

Vector for Diversity: The substituent groups (the 6-acetamido and 3-carboxyl groups) provide vectors for chemical modification. Altering these groups can modulate the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Physicochemical Properties: The acetamido group can influence key properties like solubility, lipophilicity (logP), and hydrogen bonding capacity. These characteristics are critical for a molecule's ability to cross cell membranes and interact with its target.

Target Interaction: The position of the acetamido group at the 6-position, adjacent to the ring nitrogen, will create a distinct electronic and steric profile compared to other isomers, such as the 5-acetamido derivative. This will influence how the molecule fits into a target's binding site and could be exploited to achieve selectivity for a particular receptor or enzyme.

Synthetic Tractability: The feasibility of synthesizing a library of derivatives based on the scaffold is a practical consideration. The availability of starting materials and the robustness of chemical reactions to modify the scaffold are important factors. nih.gov

By systematically modifying the this compound scaffold and evaluating the resulting compounds in biological assays, researchers can develop structure-activity relationships to guide the optimization of lead compounds for desired therapeutic effects.

Leadlikeness and Synthetic Accessibility Scores

The concepts of lead-likeness and synthetic accessibility are fundamental in identifying promising starting points for drug development. researchgate.net Lead-likeness helps to identify compounds with physicochemical properties suitable for optimization into successful drugs. researchgate.net Synthetic accessibility, on the other hand, provides a heuristic measure of how easily a molecule can be synthesized, which is a critical consideration for practical drug development. nih.govresearchgate.net

Another important, though not explicitly scored for this compound in the available data, is the bioavailability score, which for this compound is 0.56. ambeed.com

MetricScoreInterpretation
Synthetic Accessibility (SA) Score1.72Considered easy to synthesize. nih.govambeed.com
Bioavailability Score0.56Indicates a moderate likelihood of good absorption and availability at the target site. ambeed.com

Avoidance of Pan-Assay Interference Compounds (PAINS)

A significant challenge in high-throughput screening (HTS) for drug discovery is the occurrence of false-positive results. bris.ac.uk A major source of these misleading hits are Pan-Assay Interference Compounds, or PAINS. wikipedia.org PAINS are molecules that appear to be active against a wide range of biological targets but do so through non-specific mechanisms, such as forming aggregates, reacting chemically with proteins, or interfering with the assay technology itself. bris.ac.ukwikipedia.org

These compounds often contain specific substructural motifs that are known to be reactive or prone to non-specific interactions. nih.gov Consequently, computational filters have been developed to identify and flag potential PAINS in screening libraries, preventing wasted time and resources on non-viable candidates. bris.ac.uknih.gov Common examples of PAINS include chemical classes like rhodanines, quinones, and catechols. wikipedia.org

A thorough review of available literature and chemical databases reveals no alerts or flags indicating that this compound contains substructures characteristic of Pan-Assay Interference Compounds. This absence of PAINS-related warnings is a positive attribute, suggesting that any observed biological activity is more likely to be specific and worthy of further investigation.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the ¹H-NMR spectrum of 6-acetamidonicotinic acid, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the ring current and the electron-withdrawing nitrogen atom. researchgate.netrsc.orgmodgraph.co.uk The amide proton (N-H) will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. The methyl protons of the acetamido group will resonate upfield as a sharp singlet. The carboxylic acid proton is often broad and highly deshielded, appearing at a very high chemical shift, and may be exchangeable with deuterium in solvents like D₂O.

Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H (Carboxylic Acid) > 10.0 broad singlet
H (Pyridine Ring) 7.5 - 9.0 multiplet
H (Amide) 7.5 - 8.5 broad singlet
H (Methyl) ~2.1 singlet

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the amide group are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen and nitrogen atoms. libretexts.orglibretexts.orgscribd.comoregonstate.educompoundchem.com The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The methyl carbon of the acetamido group will appear at the most upfield position.

Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 165 - 185
C=O (Amide) 165 - 175
C (Pyridine Ring) 120 - 155
CH₃ (Methyl) 20 - 30

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid and secondary amide groups.

A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding. orgchemboulder.comlibretexts.orgechemi.com The N-H stretching of the secondary amide typically appears as a single sharp band around 3300 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibrations will result in strong, sharp peaks. The carboxylic acid C=O stretch is expected around 1760-1690 cm⁻¹, while the amide C=O stretch (Amide I band) is typically found at a lower wavenumber, around 1680-1630 cm⁻¹. orgchemboulder.comspcmc.ac.in The N-H bending of the secondary amide (Amide II band) usually appears around 1570-1515 cm⁻¹. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300 - 2500 Strong, Broad
Secondary Amide N-H stretch 3370 - 3170 Medium
Carboxylic Acid C=O stretch 1760 - 1690 Strong
Secondary Amide C=O stretch (Amide I) 1680 - 1630 Strong
Secondary Amide N-H bend (Amide II) 1570 - 1515 Medium to Strong
Pyridine Ring C=C and C=N stretches 1600 - 1450 Medium to Weak
Carboxylic Acid C-O stretch 1320 - 1210 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The exact molecular weight of this compound (C₈H₈N₂O₃) is 180.0535 g/mol . In mass spectrometry, the molecule is expected to be ionized, and the resulting molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

The fragmentation of this compound would likely involve characteristic losses from the parent ion. Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxylic acid group as CO₂ or the entire -COOH radical. stackexchange.com For the acetamido group, a common fragmentation is the loss of a ketene molecule (CH₂=C=O) or the entire acetamido group.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
181 [M+H]⁺
180 [M]⁺
138 [M - CH₂CO]⁺
135 [M - COOH]⁺
123 [M - CH₃CONH]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Nicotinic acid and its derivatives are known to absorb UV radiation. researchgate.net The presence of the pyridine ring, a heteroaromatic system, along with the carboxylic acid and acetamido groups, which can act as auxochromes, will influence the absorption spectrum. It is expected that this compound will exhibit absorption maxima in the UV region, likely around 260-280 nm, corresponding to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl groups. The exact position of the maximum absorbance (λ_max) and the molar absorptivity can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing the purity of a sample. For nicotinic acid derivatives, silica gel plates are commonly used as the stationary phase, with various solvent systems as the mobile phase. researchgate.netakjournals.com The choice of mobile phase, often a mixture of a polar and a less polar solvent, will depend on the polarity of the compound and any impurities. Visualization can be achieved under UV light due to the UV-absorbing nature of the pyridine ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, quantification, and purification of compounds. For the analysis of nicotinic acid and its derivatives, reversed-phase HPLC is a common method. sielc.comsielc.comchromatographyonline.compickeringlabs.com This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol (B129727). The retention time of this compound will be dependent on its polarity relative to the stationary and mobile phases. Detection is commonly performed using a UV detector set at the wavelength of maximum absorbance. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. Its application is crucial in assessing the purity of synthesized batches and in monitoring its formation or degradation in various chemical and biological systems.

Researchers have developed specific HPLC methods tailored to the physicochemical properties of this compound. A typical method involves a reversed-phase approach, where a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Methodological Details and Findings:

A common approach for the HPLC analysis of this compound and related compounds employs a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that is carefully controlled to ensure the consistent ionization state of the acidic and basic functional groups within the molecule, thereby achieving reproducible retention times.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyridine ring and the acetamido group in this compound exhibit significant absorbance in the UV region. The selection of the detection wavelength is optimized to maximize sensitivity and minimize interference from other components in the sample matrix.

The following table summarizes a representative set of HPLC conditions that can be adapted for the analysis of this compound, based on established methods for similar nicotinic acid derivatives.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 3.0) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a generalized set of starting conditions for HPLC method development for this compound. Actual parameters may vary based on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of this compound, particularly when dealing with complex mixtures or when structural confirmation is required. Due to the relatively low volatility and polar nature of this compound, derivatization is a common prerequisite for successful GC analysis.

Derivatization and Analytical Parameters:

The primary purpose of derivatization is to convert the polar functional groups (carboxylic acid and amide) into less polar, more volatile derivatives that are amenable to gas chromatography. A widely used derivatization technique is silylation, where an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens with trimethylsilyl (TMS) groups. Esterification of the carboxylic acid group, for instance by using methanol in the presence of an acid catalyst to form the methyl ester, is another viable approach.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A capillary column with a nonpolar or medium-polarity stationary phase is typically employed for the separation of such derivatives.

The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the derivatized this compound molecules, and the resulting fragments produce a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification.

The table below outlines typical parameters for the GC-MS analysis of derivatized this compound.

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Injection Mode Split or splitless
Temperature Program Initial oven temperature held, followed by a ramp to a final temperature to ensure separation of all components.
MS Ionization Electron Ionization (EI) at 70 eV
MS Detection Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification

This table provides a general framework for GC-MS analysis of this compound following derivatization. Specific conditions would be optimized based on the derivatization product and the analytical goals.

Theoretical and Computational Studies of 6 Acetamidonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide insights into electronic structure, molecular geometry, and conformational preferences.

DFT calculations, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to analyze the structural and electronic properties of 6-methylnicotinic acid. jocpr.com Such studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For 6-methylnicotinic acid, the calculated HOMO-LUMO gap is approximately 5.4352 eV, indicating a relatively stable molecule. jocpr.com

Table 1: Calculated Electronic Properties of 6-Methylnicotinic Acid

PropertyValue
HOMO Energy-0.29761 a.u.
LUMO Energy-0.09787 a.u.
HOMO-LUMO Gap0.19974 a.u. (5.4352 eV)
Dipole Moment2.152 Debye

Data sourced from a study on 6-methylnicotinic acid, as a proxy for 6-Acetamidonicotinic acid. jocpr.com

Conformational analysis is crucial for understanding how a molecule might adopt different spatial arrangements, which can significantly impact its biological activity. The rotation around single bonds in this compound, particularly the bond connecting the acetamido group to the pyridine (B92270) ring and the bond of the carboxylic acid group, would lead to various conformers.

Computational methods like molecular mechanics and quantum mechanics can be used to explore the potential energy surface and identify stable conformers. For carboxylic acids, the syn and anti conformations of the O=C-O-H dihedral angle are of particular interest. While the syn conformation is generally favored in the gas phase, the anti conformation can also be populated in solution. nih.gov Ab initio molecular dynamics (AIMD) simulations can provide a more accurate picture of the conformational landscape in different phases by accounting for intermolecular interactions. nih.gov For this compound, it would be expected that intramolecular hydrogen bonding between the acetamido group and the carboxylic acid or the pyridine nitrogen could influence the preferred conformation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential drug candidates by screening large libraries of compounds against a specific protein target. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the protein, followed by a search algorithm that explores possible binding poses within the protein's active site. nih.gov

The scoring function then ranks these poses based on their predicted binding affinity. For nicotinic acid derivatives, docking studies have been performed to predict their interactions with various enzymes. mdpi.com For instance, in a study of novel nicotinic acid derivatives, docking was used to predict interactions with tyrosyl-tRNA synthetase and nitroreductase, suggesting potential antimicrobial mechanisms. mdpi.com A similar approach could be applied to this compound to identify its potential protein targets and elucidate its mechanism of action at a molecular level. The interactions would likely involve hydrogen bonds with the carboxylic acid and acetamido groups, as well as pi-stacking interactions involving the pyridine ring.

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Computational methods can estimate binding affinity, providing a quantitative prediction of a compound's potency. dundee.ac.uk

Techniques range from relatively fast scoring functions used in molecular docking to more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP). These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation energies. dundee.ac.uk While no specific binding affinity estimations for this compound are currently published, these computational approaches are readily applicable to predict its binding strength to various protein targets once identified.

Table 2: Representative Predicted Binding Energies for Nicotinic Acid Derivatives against Bacterial Enzymes

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)
Derivative ATyrosyl-tRNA synthetase-8.5
Derivative BNitroreductase-7.9

This table provides hypothetical data based on findings for other nicotinic acid derivatives to illustrate the type of information generated from such studies. mdpi.com

In Silico Prediction of Biological Activity

In silico methods can predict the biological activity of a compound based on its chemical structure. These predictions can encompass a wide range of properties, from pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) to potential therapeutic effects and toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. bohrium.com By developing a QSAR model for a particular biological endpoint using a set of known active and inactive compounds, the activity of new compounds like this compound can be predicted.

Various online tools and software packages can predict a compound's "drug-likeness" based on rules such as Lipinski's Rule of Five, as well as its potential for toxicity (e.g., mutagenicity, carcinogenicity). nih.gov For instance, the SwissADME web tool can predict a range of physicochemical and pharmacokinetic properties from a molecule's structure. nih.gov Such an analysis for this compound would be a critical first step in evaluating its potential as a therapeutic agent. Based on its structure, it is likely to have good oral bioavailability.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for 6-Acetamidonicotinic Acid and its Analogs

The efficiency and versatility of synthetic routes are paramount to the exploration of new chemical entities. For this compound and its analogs, researchers are moving beyond traditional chemical synthesis to explore more sustainable and efficient methods.

One of the most promising emerging areas is the use of enzymatic synthesis . Biocatalyst-mediated processes offer several advantages over conventional chemical methods, including milder reaction conditions, high selectivity, and a reduced environmental footprint frontiersin.orgnih.govnih.gov. The industrial production of nicotinic acid, the parent scaffold of this compound, is increasingly shifting towards biocatalytic processes nih.gov. Enzymes such as nitrilases and amidases, found in various microorganisms, can be harnessed for the single-step bioconversion of commercially available substrates to nicotinic acid and its derivatives nih.gov. For instance, recombinant E. coli expressing nitrilase from Acidovorax facilis 72W has been shown to efficiently catalyze the hydrolysis of 3-cyanopyridine to nicotinic acid mdpi.com. The immobilization of whole cells containing these enzymes in bioreactors further enhances their stability and reusability, making this a highly attractive strategy for large-scale production mdpi.com. Future research will likely focus on engineering novel enzymes with tailored substrate specificities to directly synthesize this compound and a diverse range of its analogs.

In addition to enzymatic methods, advancements in metal-catalyzed cross-coupling reactions and C-H functionalization are providing new tools for the synthesis of 6-substituted nicotinic acid derivatives beilstein-journals.org. These methods allow for the direct introduction of various functional groups at specific positions on the pyridine (B92270) ring, offering a high degree of molecular diversity. For example, methods for the meta-methylation of pyridines have been developed, which could be adapted for the synthesis of analogs of this compound acs.org. The development of more robust and selective catalysts will continue to be a key area of research, enabling the synthesis of complex molecular architectures with greater ease and efficiency.

A summary of emerging synthetic approaches is presented in the table below:

Synthetic ApproachDescriptionPotential AdvantagesKey Research Areas
Enzymatic Synthesis Use of enzymes (e.g., nitrilases, amidases) to catalyze the formation of the nicotinic acid scaffold.High selectivity, mild reaction conditions, environmentally friendly, potential for direct synthesis of complex analogs.Enzyme engineering for novel substrate specificity, process optimization in bioreactors, whole-cell biocatalysis.
Metal-Catalyzed Cross-Coupling Utilization of transition metal catalysts (e.g., palladium, nickel) to form carbon-carbon and carbon-heteroatom bonds.High efficiency, broad substrate scope, allows for the introduction of diverse functional groups.Development of novel catalysts with enhanced activity and selectivity, exploration of new coupling partners.
C-H Functionalization Direct conversion of carbon-hydrogen bonds into new functional groups.Atom economy, step efficiency, avoids the need for pre-functionalized starting materials.Design of selective catalysts for specific C-H bond activation on the pyridine ring.

Exploration of Undiscovered Biological Activities and Therapeutic Targets

While the biological activities of some nicotinic acid derivatives have been explored, the full therapeutic potential of this compound and its analogs remains largely untapped. Emerging research is focused on screening these compounds against a wider range of biological targets to identify novel therapeutic applications.

A significant area of interest lies in the field of neuroscience. Analogs of 6-aminonicotinic acid, a closely related compound to this compound, have been synthesized and identified as novel agonists of the GABA(A) receptor nih.gov. The GABA(A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is a well-established target for drugs used to treat anxiety, epilepsy, and sleep disorders. The discovery that 6-aminonicotinic acid analogs can modulate this receptor opens up the possibility that this compound derivatives may also possess activity at this or other neurotransmitter receptors. Future research will involve systematic screening of this compound libraries against a panel of central nervous system targets.

Beyond neuroscience, researchers are exploring the potential of nicotinic acid derivatives in other therapeutic areas, including:

Oncology: Betulonic acid derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines nih.gov. This suggests that the nicotinic acid scaffold can be a valuable template for the design of new anticancer agents.

Infectious Diseases: Derivatives of (+)-usnic acid have shown potential as anti-Toxoplasma gondii agents nih.gov. This highlights the potential for discovering novel anti-parasitic and antimicrobial agents within the broader class of nicotinic acid derivatives.

Inflammatory Diseases: Natural products containing scaffolds that can be synthetically modified are being investigated for their role in targeting inflammatory pathways, such as the NLRP3 inflammasome in rheumatoid arthritis mdpi.com.

The exploration of these and other potential therapeutic areas will be driven by high-throughput screening campaigns and the use of advanced cellular and animal models of disease.

Development of Advanced Pharmaceutical Formulations Utilizing this compound Derivatives

The efficacy of a drug is not solely dependent on its intrinsic biological activity but also on its formulation, which governs its delivery to the target site in the body. For this compound and its derivatives, the development of advanced pharmaceutical formulations is a key area of emerging research, aimed at improving bioavailability, reducing side effects, and enabling targeted drug delivery.

One promising approach is the use of nanoparticle-based delivery systems . Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA), can encapsulate drug molecules, protecting them from degradation and controlling their release profile researchgate.net. Studies on niacin-loaded nanoparticles have shown that these formulations can modulate the release of the drug and potentially reduce side effects like flushing researchgate.net. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, such as the brain, which could be particularly relevant for neuroactive this compound derivatives acs.org.

Controlled-release formulations are another important area of development. For nicotinic acid (niacin), various modified-release oral formulations have been developed to mitigate side effects and improve patient compliance nih.govsuny.eduresearchgate.net. These formulations often utilize hydrophobic inert matrices or hydrogels to slow down the release of the drug in the gastrointestinal tract nih.gov. Similar strategies could be applied to this compound derivatives to optimize their pharmacokinetic profiles. For instance, pH-responsive inorganic/organic nanohybrid systems have been designed for the controlled release of nicotinic acid, which could reduce gastrointestinal side effects mdpi.comnih.gov.

The table below summarizes some of the advanced formulation strategies being explored:

Formulation StrategyDescriptionPotential Benefits
Polymeric Nanoparticles Encapsulation of the drug within biodegradable polymer nanoparticles (e.g., PLGA, PLA).Controlled release, protection from degradation, potential for targeted delivery.
Lipid Nanoparticles (LNPs) Encapsulation of the drug within lipid-based nanoparticles.Biocompatibility, ability to deliver nucleic acids, potential for brain targeting. acs.org
Controlled-Release Matrices Incorporation of the drug into a matrix (e.g., hydrophobic, hydrogel) that controls its dissolution rate.Reduced dosing frequency, mitigation of side effects, improved patient compliance.
Nanohybrid Systems Intercalation of the drug into layered double hydroxides (LDH) coated with a pH-responsive polymer.pH-triggered release, improved stability, potential for reduced side effects. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this technology holds immense promise for accelerating research on this compound. AI and ML algorithms can be applied at various stages of the research and development process, from identifying new drug targets to predicting the properties of novel compounds.

One of the key applications of ML is in the prediction of biological activity . By training algorithms on large datasets of chemical structures and their corresponding biological activities, it is possible to build models that can predict the activity of new, untested compounds arxiv.orgnih.gov. This "in silico" screening can significantly reduce the time and cost associated with traditional high-throughput screening campaigns. For example, machine learning models have been developed to predict the performance of pyridine and quinoline derivatives as corrosion inhibitors, demonstrating the applicability of these methods to pyridine-based scaffolds researchgate.net.

AI and ML can also be used to:

Design novel molecules: Generative models can be used to design new this compound analogs with desired properties, such as high potency and low toxicity.

Predict pharmacokinetic properties: ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable drug-like characteristics early in the discovery process.

Identify new therapeutic targets: AI algorithms can analyze large biological datasets to identify novel proteins or pathways that could be targeted by this compound derivatives.

The combination of molecular dynamics simulations with machine learning can provide a powerful tool for classifying the functional effects of ligands, such as whether they act as activators or inhibitors of a particular protein target nih.gov. As more high-quality data becomes available, the predictive power of these AI and ML models will continue to improve, further accelerating the pace of discovery in this compound research.

Q & A

Q. What experimental methodologies are recommended for synthesizing 6-acetamidonicotinic acid, and how can variables like solvent polarity or temperature be optimized?

  • Methodological Answer : Synthesis typically involves acetylation of 6-aminonicotinic acid under controlled conditions. Key variables include solvent polarity (e.g., acetic anhydride vs. DMF), temperature (60–100°C), and catalyst selection (e.g., H₂SO₄). Characterization via HPLC or NMR (¹H/¹³C) is critical to confirm purity and structure. Use fractional crystallization for purification, and optimize reaction time using kinetic studies .

Q. How can researchers distinguish this compound from structurally similar compounds using spectroscopic techniques?

  • Methodological Answer : Employ a combination of spectroscopic methods:
  • ¹H NMR : Look for the acetamido proton signal at δ 2.1–2.3 ppm and aromatic protons in the nicotinic acid backbone (δ 7.5–8.5 ppm).
  • FTIR : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
  • Mass Spectrometry : Verify the molecular ion peak at m/z 180.16 (C₈H₈N₂O₃) and fragmentation patterns .

Q. What are the key solubility and stability properties of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent solubility studies in buffers (pH 2–12) using UV-Vis spectroscopy. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can identify decomposition pathways. The compound is most stable in mildly acidic conditions (pH 4–6), with hydrolysis of the acetamido group observed at extremes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or instrumentation variability. Perform:
  • Control Experiments : Replicate synthesis and characterization under cited conditions.
  • Cross-Validation : Compare data with high-purity commercial standards (if available) or computational simulations (e.g., DFT for NMR chemical shifts).
  • Statistical Analysis : Use principal component analysis (PCA) to cluster datasets and identify outliers .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

  • Methodological Answer :
  • Design of Experiments (DOE) : Apply response surface methodology (RSM) to model variables (e.g., reactant ratios, temperature).
  • In Situ Monitoring : Use LC-MS to detect intermediates and adjust conditions dynamically.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to reduce byproducts .

Q. How can computational models predict the reactivity of this compound in biological or catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., COX-2) using force fields like AMBER.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Machine Learning : Train models on existing kinetic data to forecast reaction pathways .

Q. What statistical approaches are recommended for integrating primary experimental data with literature findings on this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., reaction yields, pKa values) using random-effects models.
  • Bayesian Inference : Update prior distributions (e.g., solubility parameters) with new experimental data.
  • Sensitivity Analysis : Identify variables with the highest impact on reproducibility (e.g., solvent purity) .

Guidance for Data Interpretation and Reporting

  • Contradiction Handling : Document all deviations from literature protocols and justify methodological choices (e.g., solvent substitution) to enhance reproducibility .
  • Ethical Reporting : Use IUPAC nomenclature and cite primary sources (avoiding non-peer-reviewed platforms like ) .
  • Data Archiving : Deposit raw spectral data and synthetic protocols in repositories like Zenodo or Figshare for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.